molecular formula C12H14FNO2 B1298168 3'-Fluoro-4'-morpholinoacetophenone CAS No. 189763-65-3

3'-Fluoro-4'-morpholinoacetophenone

Cat. No.: B1298168
CAS No.: 189763-65-3
M. Wt: 223.24 g/mol
InChI Key: KIMOECSFZWTBMK-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-morpholinoacetophenone is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.25 g/mol It is characterized by the presence of a fluoro group at the 3’ position and a morpholino group at the 4’ position on the acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4’-morpholinoacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 3-fluoroacetophenone with morpholine in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions .

Industrial Production Methods: Industrial production of 3’-Fluoro-4’-morpholinoacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-4’-morpholinoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Fluoro-4’-morpholinoacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-morpholinoacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholino groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 3’-Fluoro-4’-methoxyacetophenone
  • 4’-Morpholinoacetophenone
  • 3’-Chloro-4’-morpholinoacetophenone

Comparison: 3’-Fluoro-4’-morpholinoacetophenone is unique due to the presence of both fluoro and morpholino groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMOECSFZWTBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354528
Record name 3'-fluoro-4'-morpholinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189763-65-3
Record name 3'-fluoro-4'-morpholinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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